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Compound of Interest

Compound Name: H-DL-Val-OMe.HCl

Cat. No.: B104609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for H-DL-

Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl), a key building block in peptide

synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for obtaining these spectra.

Data Presentation
The spectroscopic data for H-DL-Val-OMe.HCl is summarized in the tables below for easy

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.0 d 1H α-CH

~3.8 s 3H O-CH₃

~2.4 m 1H β-CH

~1.0 d 6H γ-CH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

~170 C=O (ester carbonyl)

~58 α-CH

~52 O-CH₃

~30 β-CH

~18 γ-CH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3000-2800 Strong, Broad
N-H stretch (amine

hydrochloride)

~2960 Medium C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1580 Medium N-H bend (amine)

~1250 Strong C-O stretch (ester)
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Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

132.1 High [M+H]⁺ (protonated molecule)

72.1 High [M - COOCH₃]⁺

55.1 Medium [C₄H₇]⁺

Note: The molecular weight of H-DL-Val-OMe.HCl is 167.64 g/mol . The observed mass

corresponds to the free base (valine methyl ester) which has a molecular weight of 131.17

g/mol . The hydrochloride is not typically observed in the mass spectrum under standard ESI

conditions.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of H-DL-Val-OMe.HCl are provided

below.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of H-DL-Val-OMe.HCl.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide -

D₂O, or Methanol-d₄).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.
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Relaxation delay: 1-2 seconds.

Spectral width: -2 to 12 ppm.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse experiment.

Number of scans: 1024-4096.

Relaxation delay: 2-5 seconds.

Spectral width: -10 to 220 ppm.

Reference: Tetramethylsilane (TMS) or the residual solvent peak is used as an internal

standard.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method:

Grind 1-2 mg of H-DL-Val-OMe.HCl with approximately 100-200 mg of dry potassium

bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

Place the powder in a pellet press and apply pressure to form a transparent or translucent

pellet.

Attenuated Total Reflectance (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded

and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of H-DL-Val-OMe.HCl in a suitable solvent (e.g., methanol or

water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Data Acquisition:

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer coupled to a

suitable mass analyzer (e.g., quadrupole, time-of-flight).

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule

[M+H]⁺.

Infusion: The sample solution is introduced into the ion source via direct infusion using a

syringe pump at a flow rate of 5-10 µL/min.

Mass Range: Scan from m/z 50 to 500.

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage,

and desolvation gas flow to achieve maximum signal intensity.

Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like H-DL-Val-OMe.HCl.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Characterization of H-DL-Val-OMe.HCl:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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